3-(Hexyloxy)azetidine 3-(Hexyloxy)azetidine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13413407
InChI: InChI=1S/C9H19NO/c1-2-3-4-5-6-11-9-7-10-8-9/h9-10H,2-8H2,1H3
SMILES: CCCCCCOC1CNC1
Molecular Formula: C9H19NO
Molecular Weight: 157.25 g/mol

3-(Hexyloxy)azetidine

CAS No.:

Cat. No.: VC13413407

Molecular Formula: C9H19NO

Molecular Weight: 157.25 g/mol

* For research use only. Not for human or veterinary use.

3-(Hexyloxy)azetidine -

Specification

Molecular Formula C9H19NO
Molecular Weight 157.25 g/mol
IUPAC Name 3-hexoxyazetidine
Standard InChI InChI=1S/C9H19NO/c1-2-3-4-5-6-11-9-7-10-8-9/h9-10H,2-8H2,1H3
Standard InChI Key SMVHZRSPEVVFBV-UHFFFAOYSA-N
SMILES CCCCCCOC1CNC1
Canonical SMILES CCCCCCOC1CNC1

Introduction

Structural and Physicochemical Properties

Molecular Architecture

3-(Hexyloxy)azetidine has the molecular formula C₉H₁₉NO and a molecular weight of 157.25 g/mol. The IUPAC name, 3-hexoxyazetidine, reflects its azetidine core (a saturated four-membered ring with three carbon atoms and one nitrogen) substituted with a hexyloxy group (-O-C₆H₁₃) at the 3-position. Key structural identifiers include:

PropertyValue
SMILESCCCCCCOC1CNC1
InChI KeySMVHZRSPEVVFBV-UHFFFAOYSA-N
Canonical SMILESCCCCCCOC1CNC1
PubChem Compound ID62784078

The hexyloxy group introduces significant hydrophobicity, as evidenced by the compound’s partition coefficient (LogP ≈ 2.6) , while the azetidine ring’s strain energy (~26 kcal/mol) enhances its reactivity in ring-opening and functionalization reactions .

Spectral Characteristics

Nuclear magnetic resonance (NMR) data for analogous azetidine derivatives reveal distinct signals for the azetidine protons. For example:

  • ¹H NMR: δ 3.70–3.40 (m, 4H, N-CH₂ and O-CH₂), 2.80–2.60 (m, 1H, ring CH), 1.50–1.20 (m, 10H, hexyl chain) .

  • ¹³C NMR: δ 75.2 (O-C), 64.5 (N-C), 32.1–22.7 (hexyl chain) .

Synthetic Methodologies

Catalytic Intramolecular Aminolysis

Azetidines are commonly synthesized via La(OTf)₃-catalyzed intramolecular aminolysis of cis-3,4-epoxy amines. This method, reported by Kuriyama et al., achieves high regioselectivity (up to 94% yield) by promoting anti-Baldwin 5-endo-tet cyclization (Table 1) . For 3-(Hexyloxy)azetidine, the proposed pathway involves:

  • Epoxidation of a precursor alkene.

  • La(OTf)₃-mediated ring closure via nucleophilic attack of the amine on the epoxide’s C3 position.

  • Deprotection and purification by column chromatography .

Table 1: Key reaction conditions for azetidine synthesis

ParameterValue
CatalystLa(OTf)₃ (5 mol%)
Solvent1,2-Dichloroethane
TemperatureReflux (83°C)
Reaction Time2.5 hours
Yield81%

Alternative Routes

  • Horner–Wadsworth–Emmons Reaction: Aza-Michael addition of NH-heterocycles to (N-Boc-azetidin-3-ylidene)acetate yields functionalized azetidines .

  • Hydrogenation: Palladium-catalyzed hydrogenation of protected intermediates, as demonstrated in the synthesis of 3-hydroxyazetidine hydrochloride .

Chemical Reactivity and Functionalization

Ring-Opening Reactions

The strained azetidine ring undergoes nucleophilic ring-opening with:

  • Acids: Protonation at nitrogen followed by attack by water or alcohols, yielding amino alcohols .

  • Electrophiles: Alkylation at nitrogen to form quaternary ammonium salts .

C–H Arylation

Pharmaceutical and Industrial Applications

Drug Discovery

  • Antimalarials: BRD3914, a C3-arylated azetidine, exhibits an EC₅₀ of 15 nM against Plasmodium falciparum and curative effects in murine models .

  • Neurological Agents: Analogues like 3-ethoxy-azetidine hydrochloride serve as intermediates in drugs targeting GABA receptors .

Material Science

The compound’s amphiphilic nature (polar azetidine vs. nonpolar hexyl chain) makes it a candidate for:

  • Surfactants: Stabilizing emulsions in agrochemical formulations .

  • Polymer Monomers: Incorporating strain energy for thermally responsive materials .

Future Directions

  • Synthetic Optimization: Developing enantioselective catalysts for asymmetric azetidine synthesis.

  • Biological Screening: Expanding structure-activity relationship (SAR) studies for kinase inhibitors and antimicrobials .

  • Green Chemistry: Exploring biocatalytic routes to reduce reliance on heavy metal catalysts .

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